molecular formula C7H14ClNS B6162369 3-thia-9-azabicyclo[3.3.1]nonane hydrochloride CAS No. 2097962-30-4

3-thia-9-azabicyclo[3.3.1]nonane hydrochloride

Cat. No.: B6162369
CAS No.: 2097962-30-4
M. Wt: 179.7
InChI Key:
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Description

3-thia-9-azabicyclo[331]nonane hydrochloride is a bicyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-thia-9-azabicyclo[3.3.1]nonane hydrochloride typically involves the formation of the bicyclic framework through cyclization reactions. One approach involves the use of radical cyclization protocols. For example, a samarium(II) iodide-mediated radical cyclization has been reported to be effective in constructing the desired bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts and reaction conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-thia-9-azabicyclo[3.3.1]nonane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the bicyclic structure.

Scientific Research Applications

3-thia-9-azabicyclo[3.3.1]nonane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-thia-9-azabicyclo[3.3.1]nonane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-thia-9-azabicyclo[3.3.1]nonane hydrochloride is unique due to the presence of both sulfur and nitrogen atoms within its bicyclic framework. This combination of heteroatoms imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-thia-9-azabicyclo[3.3.1]nonane hydrochloride involves the reaction of 2-methyl-2-propanethiol with 1,5-cyclooctadiene in the presence of a catalyst to form 3-thia-9-azabicyclo[3.3.1]nonane. This compound is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-methyl-2-propanethiol", "1,5-cyclooctadiene", "Catalyst", "Hydrochloric acid" ], "Reaction": [ "Step 1: Mix 2-methyl-2-propanethiol and 1,5-cyclooctadiene in the presence of a catalyst.", "Step 2: Heat the mixture to a temperature of 100-120°C and stir for several hours.", "Step 3: Allow the mixture to cool and extract the product with a suitable solvent.", "Step 4: React the product with hydrochloric acid to form the hydrochloride salt.", "Step 5: Isolate the product by filtration or crystallization." ] }

CAS No.

2097962-30-4

Molecular Formula

C7H14ClNS

Molecular Weight

179.7

Purity

95

Origin of Product

United States

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